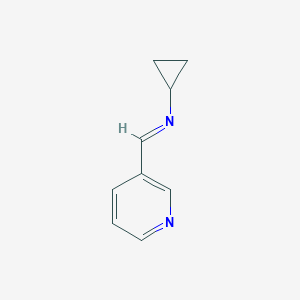
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI): is a nitrogen-containing heterocyclic compound It features a cyclopropyl group attached to the nitrogen atom of a pyridine ring, with a methanimine functional group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) typically involves the cyclopropylation of pyridine derivatives followed by the introduction of the methanimine group. One common method includes the reaction of cyclopropylamine with pyridine-3-carbaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanimine group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-Cyclopropylpyridine-2-methanimine: Similar structure but with the methanimine group at the 2-position.
N-Cyclopropylpyridine-4-methanimine: Similar structure but with the methanimine group at the 4-position.
N-Cyclopropylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of methanimine.
Uniqueness: Cyclopropanamine, N-(3-pyridinylmethylene)-(9CI) is unique due to the specific positioning of the methanimine group at the 3-position of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.
Propiedades
Número CAS |
183608-99-3 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-7,9H,3-4H2 |
Clave InChI |
ZQDAIYGFEBLPFS-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CN=CC=C2 |
SMILES canónico |
C1CC1N=CC2=CN=CC=C2 |
Sinónimos |
Cyclopropanamine, N-(3-pyridinylmethylene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















